molecular formula C6H5ClN2O B1417447 N-Hydroxypicolinimidoyl chloride CAS No. 69716-28-5

N-Hydroxypicolinimidoyl chloride

Cat. No. B1417447
Key on ui cas rn: 69716-28-5
M. Wt: 156.57 g/mol
InChI Key: XBTPHBYKYXWYOZ-TWGQIWQCSA-N
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Patent
US06660753B2

Procedure details

A stirred solution of pyridine-2-carbohydroximoyl chloride (300 mg, 1.9 mmol) and 3-hydroxyphenylacetylene (760 mg, 6.4 mmol) in a 1:1 mixture of THF/CH2Cl2 (10 mL) at 0° C. was treated with triethylamine (2 mL, 1.45 g, 15 mmol). The mixture was allowed to warm to room temperature overnight. The solvent was removed in vacuo. The residue was dissolved in dichloromethane, washed with brine and dried over anhydrous sodium sulphate. Removal of the solvent in vacuo followed by trituation with 10% ethylacetate in hexane afforded 200 mg (44%) of 5-[3-hydroxyphenyl]-3-[pyridin-2-yl]-1,2-oxazole as a beige solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Name
THF CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](Cl)=[N:8][OH:9].[OH:11][C:12]1[CH:13]=[C:14]([C:18]#[CH:19])[CH:15]=[CH:16][CH:17]=1.C(N(CC)CC)C>C1COCC1.C(Cl)Cl>[OH:11][C:12]1[CH:13]=[C:14]([C:18]2[O:9][N:8]=[C:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)[CH:19]=2)[CH:15]=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=NO)Cl
Name
Quantity
760 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)C#C
Name
THF CH2Cl2
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=CC(=NO1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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